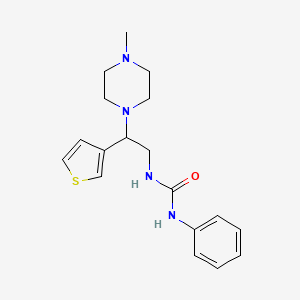

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

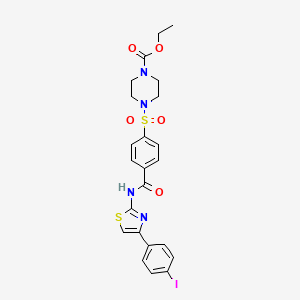

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, with starting materials including various bromo analogues and ethylenediamine derivatives. For example, Mishriky and Moustafa (2013) synthesized a related compound through a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex interactions, including hydrogen bonding and π…π interactions. Karczmarzyk and Malinka (2008) detailed the crystal and molecular structures of related derivatives, highlighting the influence of C–H…X (X = N, O) hydrogen bonds and π…π interactions (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound often include cyclization and alkylation processes. Perekhoda et al. (2017) discussed the regioselectivity of cyclization reactions of thiourea derivatives, providing insights into the structure-activity relationships and the importance of confirming the structure of synthesized compounds through physical and physico-chemical methods (Perekhoda et al., 2017).

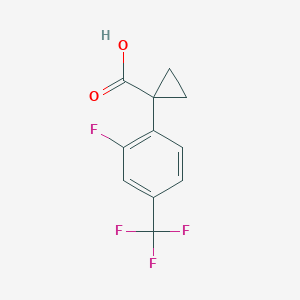

Physical Properties Analysis

While specific details on the physical properties of "1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea" were not found, related research often focuses on crystalline structures and their stabilization by various intermolecular interactions, as discussed in studies on similar compounds.

Chemical Properties Analysis

The chemical properties of related compounds are often evaluated through their biological activities, including antibacterial and allosteric enhancer activities, as seen in the works of Jang et al. (2004) and Romagnoli et al. (2012) (Jang et al., 2004); (Romagnoli et al., 2012). These studies highlight the influence of molecular modifications on the chemical properties and biological activities of these compounds.

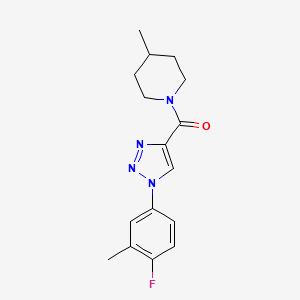

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Compounds containing piperazine and thiophene moieties, synthesized through microwave-assisted methods, have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with specific compounds exhibiting antiurease and antilipase activities, indicating potential for therapeutic applications (Başoğlu et al., 2013).

Antibacterial Activity of Arylpiperazinyl Oxazolidinones

A series of arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives were synthesized and evaluated as antibacterial agents against resistant Gram-positive strains. These compounds demonstrated in vitro potency, highlighting the significance of N-substituents variation in enhancing antibacterial properties (Jang et al., 2004).

Corrosion Inhibition

Novel Mannich bases with 4-methylpiperazin-1-yl and thiophene components have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency increased with concentration, providing insights into their potential use in corrosion protection (Lavanya et al., 2020).

Allosteric Enhancer Activity at the A1 Adenosine Receptor

Research into 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes has revealed their potent allosteric enhancer activity at the A1 adenosine receptor. Modifications at the 5-position significantly affected activity, with 5-aryl group contributions being particularly notable (Romagnoli et al., 2012).

Anticancer Activity and Docking Studies

Thiophene-2-carboxaldehyde derivatives, including those with 4-methylpiperazin-1-yl groups, have demonstrated antibacterial, antifungal, and anticancer activities. Their binding to carrier proteins like Human Serum Albumin (HSA) was explored through optical spectroscopic, anticancer, and docking studies, suggesting a pharmacokinetic mechanism that could inform drug development (Shareef et al., 2016).

Synthesis and Evaluation for Dual 5-HT1A/SSRI Activities

Compounds with arylpiperazin-1-yl and benzo[b]thiophen structures were synthesized and evaluated for their dual activities as 5-HT1A receptor agonists and serotonin reuptake inhibitors (SSRIs). This research provides a foundation for developing new therapeutics in the treatment of depression and anxiety (Li et al., 2008).

properties

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-21-8-10-22(11-9-21)17(15-7-12-24-14-15)13-19-18(23)20-16-5-3-2-4-6-16/h2-7,12,14,17H,8-11,13H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXDMZOGKKIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)